

Commercial Availability and Synthetic Applications of 7-Bromohept-1-yne: A Technical Guide

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Compound of Interest

Compound Name: **7-Bromohept-1-yne**

Cat. No.: **B2833557**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-1-yne is a valuable bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal functionalization, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of **7-Bromohept-1-yne**, along with detailed experimental protocols for its key applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in click chemistry and Sonogashira coupling reactions.

Commercial Availability

7-Bromohept-1-yne is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. The following table summarizes the availability from several major suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier's website.

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	AMBH97F0417F	97%	250 mg, 1 g, 5 g, 25 g
ChemicalBook	CB83603394	N/A	Inquire
Echemi	81216-14-0	Industrial Grade	Inquire
Benchchem	B2833557	N/A	Inquire
BLD Pharm	BL3H97ED1060	97%	Inquire
TargetMol	T8984	N/A	Inquire

Key Synthetic Applications

The unique structure of **7-Bromohept-1-yne** allows for two primary modes of reactivity: the terminal alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the alkyl bromide is susceptible to nucleophilic substitution. This dual reactivity is leveraged in the synthesis of complex molecules, most notably as a linker in PROTACs.

Application in PROTAC Synthesis: The STAT6 Degrader AK-1690

A significant application of **7-Bromohept-1-yne** is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **7-Bromohept-1-yne** was recently utilized in the synthesis of AK-1690, a potent and selective degrader of the STAT6 protein.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The synthesis of a PROTAC like AK-1690 involves a multi-step process where the linker, derived from **7-Bromohept-1-yne**, connects the STAT6-binding ligand to the E3 ligase-recruiting moiety. The following is a representative experimental protocol for the synthesis of a key intermediate in the formation of such a PROTAC, illustrating the utility of **7-Bromohept-1-yne**.

This protocol describes the initial alkylation step to attach the **7-Bromohept-1-yne** linker to a nitrogen-containing E3 ligase ligand precursor.

Materials:

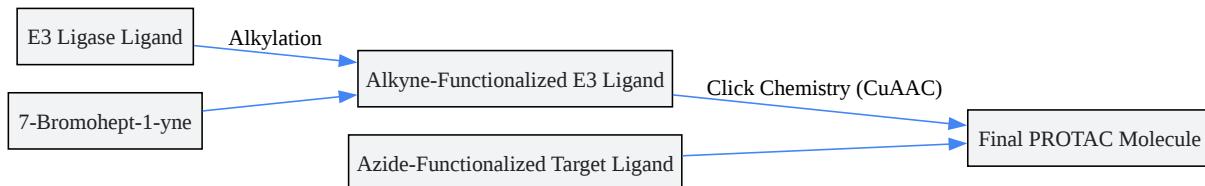
- **7-Bromohept-1-yne**
- E3 Ligase Ligand Precursor (e.g., a derivative of lenalidomide with a free secondary amine)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a solution of the E3 Ligase Ligand Precursor (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and **7-Bromohept-1-yne** (1.2 eq).
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous $NaHCO_3$ solution and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkyne-functionalized E3 ligase ligand.

The terminal alkyne of this intermediate is then available for a subsequent click chemistry reaction with an azide-functionalized STAT6 binding ligand to complete the synthesis of the PROTAC.



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Caption: General workflow for the synthesis of a PROTAC using **7-Bromohept-1-yne** as a linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of **7-Bromohept-1-yne** readily participates in CuAAC, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage. This reaction is widely used for bioconjugation, materials science, and drug discovery.[5][6][7][8][9]

This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an azide with **7-Bromohept-1-yne**.

Materials:

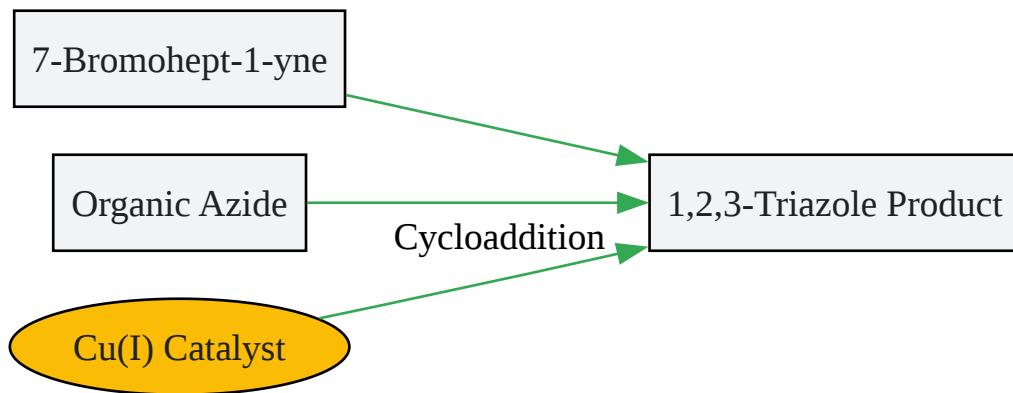
- **7-Bromohept-1-yne**
- Organic Azide

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Water
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve the organic azide (1.0 eq) and **7-Bromohept-1-yne** (1.1 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
- Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with DCM (3 x 30 mL).
- Wash the combined organic layers with saturated aqueous NH_4Cl solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 1,2,3-triazole product.



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Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira Coupling

The terminal alkyne of **7-Bromohept-1-yne** can also undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated systems.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with **7-Bromohept-1-yne**.

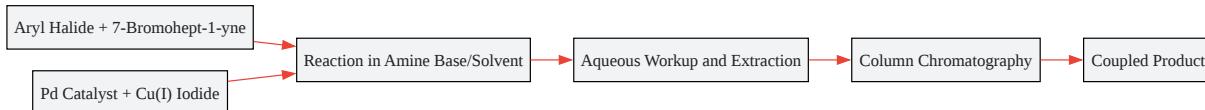
Materials:

- 7-Bromohept-1-yne**
- Aryl Halide (e.g., Iodobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
- Add the anhydrous solvent, followed by the amine base.
- Add **7-Bromohept-1-yne** (1.2-1.5 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired coupled product.



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Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Conclusion

7-Bromohept-1-yne is a commercially accessible and highly versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its dual functionality enables its use as a linker in the rapidly evolving field of PROTACs and allows for the construction of complex molecules through well-established reactions like CuAAC and Sonogashira coupling. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

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